methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic chromen-4-one (chromone) derivative featuring a complex substitution pattern. Its core structure consists of a 4H-chromen-4-one scaffold with:
- A 7-hydroxy group at position 6.
- A methyl benzoate substituent at position 3, linked via an ether bond.
- An 8-[(4-ethylpiperazin-1-yl)methyl] group at position 8, introducing a basic nitrogen-containing moiety.
The compound’s molecular formula is deduced as C₂₃H₂₆N₂O₆, with a theoretical molecular weight of 450.47 g/mol. Structural characterization of such compounds often employs X-ray crystallography refined using programs like SHELXL .
Properties
IUPAC Name |
methyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-3-25-10-12-26(13-11-25)14-19-20(27)9-8-18-22(28)21(15-31-23(18)19)32-17-6-4-16(5-7-17)24(29)30-2/h4-9,15,27H,3,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDXQZYBZMFBLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the piperazine moiety and the benzoate ester group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chromen-4-one core can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form alcohols.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can yield alcohols. Substitution reactions can lead to a variety of piperazine derivatives with different functional groups.
Scientific Research Applications
Methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Table 1: Comparison of Chromen-4-one Derivatives
| Compound | Position 3 Substituent | Position 8 Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Target compound | Methyl 4-oxybenzoate | (4-ethylpiperazin-1-yl)methyl | C₂₃H₂₆N₂O₆ | 450.47 | Polar ester, potential solubility |
| 8-[(4-ethylpiperazin-1-yl)methyl]-...* | 4-methoxyphenyl, 2-CF₃ | (4-ethylpiperazin-1-yl)methyl | C₂₄H₂₅F₃N₂O₄ | 462.47 | Lipophilic, enhanced stability |
Benzoate Ester Derivatives
Ethyl benzoate derivatives like I-6230 and I-6473 () share ester functionalities but differ in core structures and substituents:
- I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate contains a pyridazine ring, enhancing π-π stacking interactions.
- I-6473 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate includes an isoxazole ring, which may confer metabolic resistance.
Table 2: Comparison of Benzoate Ester Derivatives
| Compound | Core Structure | Ester Group | Key Substituent | Potential Bioactivity |
|---|---|---|---|---|
| Target | Chromen-4-one | Methyl | 4-ethylpiperazinylmethyl | Hypothetical kinase inhibition |
| I-6230* | Phenethylamino | Ethyl | Pyridazin-3-yl | Antimicrobial |
| I-6473* | Phenethoxy | Ethyl | 3-methylisoxazol-5-yl | Anti-inflammatory |
Research Findings and Structural Analysis
- Structural Determination : Chromen-4-one derivatives are typically analyzed via X-ray crystallography. Programs like SHELXL enable precise refinement of bond lengths and angles, critical for understanding substituent effects .
- Substituent Impact : The 4-ethylpiperazinylmethyl group in the target compound may enhance solubility and receptor interaction compared to bulkier hydrophobic groups in analogs .
Biological Activity
Methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chromen-4-one core, a benzoate ester, and a piperazine moiety, which together contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C23H30N2O5, with a molecular weight of approximately 438.47 g/mol. The compound can be synthesized through a multi-step reaction involving 7-hydroxycoumarin and piperazine derivatives under controlled conditions, typically monitored by NMR and HPLC techniques .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperazine ring is known to enhance the solubility and bioavailability of the compound, while the chromenone structure plays a crucial role in its pharmacological effects. The mechanism of action may involve:
- Inhibition of Enzymatic Activity : Similar piperazine derivatives have shown potential in inhibiting human acetylcholinesterase, which could suggest a similar pathway for this compound .
- Antioxidant Properties : The presence of hydroxy groups in the chromenone structure may confer antioxidant capabilities, potentially mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects : Preliminary studies indicate that related coumarin derivatives exhibit significant anti-inflammatory activity, suggesting that methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-4H-chromen-3-y}oxy)benzoate may also possess similar properties .
Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various coumarin derivatives, including those structurally similar to methyl 4-(7-hydroxycoumarin). The results indicated that these compounds could reduce paw edema in animal models significantly:
| Compound | Dose (mg/kg) | Paw Diameter (mm) at 6h |
|---|---|---|
| Control | - | 5.13 |
| Standard | 100 | 3.26 |
| Test Compound | 30 | 3.95 |
The test compound demonstrated an inhibition rate ranging from 65% to 75% , indicating potent anti-inflammatory properties .
Case Study: Synthesis and Evaluation
In a detailed synthesis study, researchers successfully synthesized methyl 4-(7-hydroxycoumarin) derivatives and assessed their biological activities. The synthesized compounds were tested for their efficacy against inflammatory markers, demonstrating significant reductions in inflammation compared to controls . This study underscores the potential therapeutic applications of methyl 4-(...benzoate).
Case Study: Molecular Docking Studies
Virtual screening through molecular docking has been employed to predict the binding affinity of methyl 4-(...benzoate) to various biological targets. These studies suggest that the compound may effectively interact with proteins involved in inflammatory pathways, enhancing its therapeutic potential .
Q & A
Basic: What synthetic methodologies are commonly used to prepare methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate, and how can yields be optimized?
Answer:
The compound is synthesized via multi-step protocols, often involving:
- General Procedure F (as described in ): A nucleophilic substitution or coupling reaction to introduce the 4-ethylpiperazine moiety. Typical yields range from 20–35% for analogous chromene derivatives .
- Optimization Strategies :
- Catalysis : Use of coupling agents like EDCI or HOBt for amide/ester bond formation.
- Temperature Control : Reactions conducted at 50–80°C to balance reactivity and decomposition.
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product.
- Yield Improvement : Pre-activation of intermediates (e.g., carboxylic acids as acid chlorides) to enhance reactivity.
Advanced: How can structural contradictions in NMR data for this compound be resolved when comparing literature reports?
Answer:
Discrepancies in NMR assignments (e.g., hydroxy proton shifts or piperazine methylene signals) arise due to:
- Solvent Effects : Use of DMSO-d₆ (which suppresses OH peaks) vs. CDCl₃.
- Tautomerism : The 7-hydroxy-4-oxochromen moiety may exhibit keto-enol tautomerism, altering peak positions .
Methodological Solutions : - 2D NMR (COSY, HSQC) : Confirm proton-proton and proton-carbon correlations.
- Variable Temperature NMR : Resolve dynamic effects in piperazine methylene groups.
- Deuterium Exchange : Identify exchangeable protons (e.g., OH at C7) via D₂O shaking.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and ester methyl groups (δ 3.8–4.0 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₅N₂O₆: 437.1709) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, OH stretch at ~3200 cm⁻¹).
- HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water gradient.
Advanced: How can researchers design experiments to evaluate the structure-activity relationship (SAR) of the 4-ethylpiperazine substituent?
Answer:
SAR Study Design :
- Variations : Synthesize analogs with altered piperazine groups (e.g., 4-methyl, 4-cyclohexyl) to assess steric/electronic effects.
- Biological Assays : Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) to correlate substituents with IC₅₀ values.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites.
- Data Analysis : Apply multivariate regression to identify key substituent properties (e.g., logP, polar surface area) influencing activity .
Basic: What safety protocols are essential for handling this compound given its toxicity profile?
Answer:
- Acute Toxicity : Classified as Category 4 for oral, dermal, and inhalation toxicity (–5).
- Precautions :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood for weighing and synthesis.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : Immediate flushing with water for skin/eye contact; seek medical attention for ingestion .
Advanced: How can in silico methods predict the pharmacokinetic properties of this compound?
Answer:
- ADMET Prediction Tools :
- SwissADME : Estimate solubility (LogS), bioavailability (Lipinski’s Rule of 5), and blood-brain barrier penetration.
- pkCSM : Predict CYP450 metabolism and half-life.
- Molecular Dynamics Simulations : Assess membrane permeability (e.g., using CHARMM-GUI for lipid bilayer models).
- Key Parameters : High LogP (>3) may limit aqueous solubility, while the 4-ethylpiperazine group enhances basicity, affecting tissue distribution .
Basic: What are the common impurities observed during synthesis, and how are they controlled?
Answer:
- Impurities :
- Unreacted Intermediates : Residual 7-hydroxy-4-oxochromen precursors.
- Byproducts : Ester hydrolysis products (e.g., free benzoic acid).
- Control Methods :
- HPLC Monitoring : Use a C18 column with UV detection at 254 nm.
- Specification Limits : ≤0.5% for any single impurity (per ICH guidelines).
- Recrystallization : Purify using ethanol/water mixtures to remove polar byproducts .
Advanced: What strategies can address contradictory bioactivity data in existing studies?
Answer:
- Reproducibility Measures :
- Standardized Assays : Use validated protocols (e.g., ATP-based kinase assays with positive controls).
- Batch Analysis : Compare multiple synthetic batches to rule out impurity-driven effects.
- Meta-Analysis : Pool data from independent studies to identify trends (e.g., correlation between cell line origin and IC₅₀ variability).
- Mechanistic Studies : Use siRNA knockdown or CRISPR models to confirm target specificity .
Basic: What solvents and conditions stabilize this compound during storage?
Answer:
- Storage :
- Temperature : –20°C in amber vials to prevent photodegradation.
- Solvent : DMSO (for biological assays) or dry acetonitrile (for chemical stability).
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers.
- Stability Data : Shelf life of >12 months under recommended conditions .
Advanced: How can crystallography resolve conformational ambiguities in the chromen-piperazine backbone?
Answer:
- Single-Crystal X-Ray Diffraction :
- Crystallization : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane).
- Data Collection : Resolve bond angles (e.g., C8–N–C in piperazine: ~109.5°) and torsion angles (e.g., chromen-ester linkage).
- Software : Refine structures using SHELX or OLEX2 .
- Applications : Confirm intramolecular hydrogen bonding (e.g., OH⋯O=C) influencing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
